molecular formula C16H11ClO2 B1624983 (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone CAS No. 220526-76-1

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B1624983
CAS No.: 220526-76-1
M. Wt: 270.71 g/mol
InChI Key: PJKTYHLNRDZOGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the reaction of 5-chlorobenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorobenzofuran-2-yl)methanol
  • (5-Chlorobenzofuran-2-yl)acetic acid
  • (5-Chlorobenzofuran-2-yl)amine

Uniqueness

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone is unique due to its combination of the benzofuran and methoxyphenyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACRMSQFZNENME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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